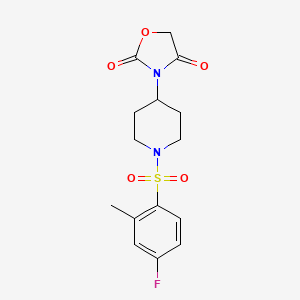

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O5S/c1-10-8-11(16)2-3-13(10)24(21,22)17-6-4-12(5-7-17)18-14(19)9-23-15(18)20/h2-3,8,12H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGIKMDUNPLLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the fluorinated aromatic sulfonyl precursor. This precursor is then reacted with piperidine derivatives under controlled conditions to form the piperidinyl intermediate. Finally, the oxazolidine-2,4-dione moiety is introduced through cyclization reactions involving appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the oxazolidine ring, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring, potentially altering the compound’s properties and applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione as an anticancer agent. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was tested against a panel of approximately sixty cancer cell lines by the National Cancer Institute (NCI), demonstrating an average growth inhibition rate of about 12.53% at a concentration of .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research involving derivatives of piperidine has indicated that compounds with similar sulfonyl groups possess efficacy against bacterial pathogens. The synthesized derivatives were evaluated for their antibacterial and antifungal properties, showing promising results against strains like Xanthomonas axonopodis and Fusarium solani .

Pharmacodynamics and Molecular Interactions

Molecular docking studies have been conducted to understand the binding affinities of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione with various biological targets. Preliminary findings suggest interactions with tubulin and other proteins involved in cancer cell proliferation, indicating its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

-

Study on Anticancer Efficacy :

- Researchers synthesized the compound and conducted a series of assays to evaluate its effectiveness against specific cancer types.

- Results indicated that modifications in the sulfonamide group could enhance anticancer activity, suggesting avenues for further development.

-

Antimicrobial Evaluation :

- A set of derivatives was tested for antimicrobial activity using standard strains.

- The results showed significant inhibition, particularly in compounds with similar structural motifs to 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione, reinforcing the importance of the sulfonamide moiety in biological activity .

Mechanism of Action

The mechanism of action of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and sulfonyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The piperidine and oxazolidine-dione moieties may also contribute to the compound’s overall activity by stabilizing the binding conformation or facilitating specific chemical reactions.

Comparison with Similar Compounds

Structural Analogs in Sulfonamide-Piperidine Derivatives

The evidence highlights several sulfonamide-piperidine/piperazine derivatives synthesized for biological screening (Table 1):

Key Observations :

Functional Analog: Oxazolidinedione Derivatives

describes 3-(2-piperidin-4-ylethyl)-1,3-oxazolidine-2,4-dione hydrochloride, synthesized via coupling 2-piperidin-4-ylethanol with oxazolidine-2,4-dione. Key differences include:

Antimicrobial Synergists: DMPI and CDFII

highlights DMPI and CDFII , piperidinyl-indole derivatives with synergistic activity against MRSA when combined with carbapenems. Comparatively:

Fluorophenyl-Piperidine Derivatives

lists analogs like 4-(4-fluorophenyl)piperidine and 4-(4-hydrazinobenzyl)-2-oxazolidinone, which share the fluorophenyl motif but lack sulfonyl or oxazolidinedione groups. These compounds are intermediates in antipsychotic or antiviral drug synthesis, emphasizing the target compound’s unique hybrid design .

Biological Activity

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and an oxazolidine moiety, which are known to confer various pharmacological properties. This article will explore the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme-inhibitory effects.

Chemical Structure

The chemical structure of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈FNO₄S |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 1798671-89-2 |

Antibacterial Activity

Research indicates that compounds similar to 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione exhibit significant antibacterial properties. In vitro studies have shown that oxazolidine derivatives can inhibit the growth of various bacterial strains. For instance, related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .

Anticancer Activity

The anticancer potential of this compound is highlighted in several studies. Compounds containing oxazolidine moieties have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). These studies revealed that certain derivatives induced apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase cascades .

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 15.5 |

| MDA-MB-231 | 12.3 |

Enzyme Inhibition

The inhibition of key enzymes is another area where the biological activity of this compound is notable. Studies have indicated that derivatives of the oxazolidine class exhibit strong inhibitory effects on urease and acetylcholinesterase enzymes. For example, one study reported IC50 values ranging from 0.63 to 2.14 µM for urease inhibition among various synthesized compounds .

Case Studies

- Antibacterial Screening : A series of synthesized piperidine-based oxazolidines were screened against multiple bacterial strains. The results showed that compounds with a sulfonamide group exhibited enhanced antibacterial activity, with some achieving an ID50 as low as M against Enterococcus faecium .

- Cytotoxicity Assessment : In a comparative study involving several oxazolidine derivatives, it was found that those with fluorinated aromatic groups had significantly higher cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .

Q & A

Basic: What are the critical steps in synthesizing 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of sulfonyl-piperidine-oxazolidinedione derivatives typically involves:

- Sulfonylation: Reacting piperidine with a sulfonyl chloride (e.g., 4-fluoro-2-methylphenylsulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide intermediate .

- Oxazolidinedione Formation: Cyclization of the intermediate with reagents like phosgene or carbonyl diimidazole to form the 2,4-dione ring. Optimize temperature (0–25°C) and stoichiometry to avoid side reactions (e.g., over-sulfonylation) .

- Purification: Use column chromatography or recrystallization (e.g., from ethanol/water) to achieve >98% purity. Monitor reaction progress via TLC or HPLC .

Key Variables: Excess sulfonyl chloride can lead to byproducts; inert atmospheres (N₂/Ar) improve yield .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: Employ reverse-phase HPLC with a C18 column (methanol/water gradient) for purity analysis. Compare retention times with standards .

- Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods for synthesis/purification steps .

- Hazard Mitigation:

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. Modify the sulfonyl or piperidine groups to enhance bioavailability .

- Solubility Testing: Use shake-flask methods with buffers (pH 1.2–7.4) to evaluate solubility limitations. Consider prodrug strategies (e.g., esterification of oxazolidinedione) .

- Target Engagement Studies: Validate target binding via SPR (surface plasmon resonance) or thermal shift assays to confirm mechanism-of-action discrepancies .

Advanced: What strategies can be used to modify the sulfonyl-piperidine moiety to enhance selectivity for a specific enzyme target?

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate sulfonamide electrophilicity and binding affinity .

- Piperidine Conformation: Lock the piperidine ring into chair or boat conformations using spiro-fused rings (e.g., dispiro-piperidine analogs) to improve steric complementarity .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites. Prioritize modifications that reduce off-target binding .

Advanced: How can polymorphic forms of this compound impact its crystallinity and dissolution profile?

Methodological Answer:

- Polymorph Screening: Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) under controlled cooling rates to isolate forms .

- Characterization:

- Dissolution Testing: Conduct USP Apparatus II studies in biorelevant media (e.g., FaSSIF) to correlate polymorphism with bioavailability .

Advanced: What analytical methods are suitable for detecting trace impurities in bulk samples?

Methodological Answer:

- LC-MS/MS: Use high-sensitivity MS with MRM (multiple reaction monitoring) to identify sulfonamide byproducts or residual solvents (e.g., dichloromethane) .

- NMR Spectroscopy: ¹H-NMR with a cryoprobe can detect impurities at <0.1% levels, focusing on anomalous peaks in the aromatic or aliphatic regions .

- Elemental Analysis: Confirm absence of heavy metals (e.g., Pd from catalytic steps) via ICP-MS .

Advanced: How does the electronic nature of the 4-fluoro-2-methylphenyl group influence the compound’s reactivity?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): The electron-withdrawing fluorine and methyl groups direct EAS to specific positions, affecting sulfonylation efficiency. Hammett σ values predict reactivity trends .

- Hydrolytic Stability: Fluorine increases the sulfonamide’s resistance to hydrolysis (vs. non-fluorinated analogs) by stabilizing the transition state .

- Spectroscopic Signatures: Fluorine’s inductive effect deshields adjacent protons in ¹H NMR (e.g., upfield shifts for aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.